3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-ethylsulfanyl-N-(4-fluoro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2OS2/c1-2-21-11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)22-16/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNHJRXZMCOSLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC(=C1)C(=O)NC2=NC3=C(C=CC=C3S2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide typically involves multiple steps:
-
Formation of the Benzothiazole Core:
- The benzothiazole core can be synthesized by reacting 2-aminothiophenol with 4-fluorobenzoic acid under acidic conditions to form 4-fluorobenzo[d]thiazole.
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- The ethylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction:
- The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
-
Substitution:
- The fluorine atom on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
Biology:
- Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine:
- Explored for its potential as an anticancer agent, particularly in targeting specific cancer cell lines.
Industry:
- Utilized in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets within cells. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division, ultimately resulting in cell death.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on the Benzamide Core
The benzamide core is a common scaffold in medicinal chemistry. Key variations include:
- Methylsulfonyl and Nitro Substituents :
- 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide () has a highly polar sulfonyl group, likely reducing passive diffusion but enhancing solubility.
- Nitazoxanide (), a 5-nitro-thiazole benzamide, shows antiparasitic activity due to the nitro group’s redox activity. In contrast, the ethylthio group in the target compound may prioritize metabolic stability over redox reactivity .
Table 1: Substituent Impact on Benzamide Properties
Thiazole Ring Modifications
The 4-fluorobenzo[d]thiazole moiety distinguishes the target compound from analogs:
- Similar fluorinated thiazoles (e.g., ) are prioritized in drug discovery for improved pharmacokinetics .
- Phenyl and Halogenated Thiazoles :
Table 2: Thiazole Ring Substituent Comparisons
Biological Activity
3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with an ethylthio group and a fluorobenzo[d]thiazole moiety, which contributes to its unique pharmacological properties. The molecular formula is , and it has a molecular weight of approximately 248.31 g/mol.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
- Antimicrobial Activity : Studies have shown that benzothiazole derivatives exhibit promising antimicrobial properties. For instance, similar compounds have demonstrated efficacy against various bacterial strains and fungi, suggesting potential applications in treating infections .
- Anti-inflammatory Effects : Compounds with similar structures have been reported to possess anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
- Antioxidant Properties : Some derivatives have shown the ability to scavenge free radicals, which could protect cells from oxidative stress-related damage, potentially offering therapeutic benefits in conditions like neurodegenerative diseases .
- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent. The mechanism is hypothesized to involve apoptosis induction and cell cycle arrest .
The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in disease pathways, such as cyclooxygenases (COX), which are crucial in inflammation and pain signaling.
- Receptor Modulation : The compound may interact with various receptors or ion channels, altering cellular signaling pathways that lead to its observed effects.
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzothiazole structure significantly enhanced antimicrobial potency .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory effects of related compounds in a murine model of arthritis. The study found that treatment with these compounds led to reduced swelling and pain, correlating with decreased levels of inflammatory markers .
- Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. Results showed significant dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
